Cas no 1160720-52-4 (5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid)
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
- 5-(2,2,2-Trifluoro-ethyl)-thiophene-3-carboxylic acid
- 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid
-
- Inchi: 1S/C7H5F3O2S/c8-7(9,10)2-5-1-4(3-13-5)6(11)12/h1,3H,2H2,(H,11,12)
- InChI Key: PKTRERKVQZYYIF-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C=C1CC(F)(F)F
Computed Properties
- Exact Mass: 209.99623506g/mol
- Monoisotopic Mass: 209.99623506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 65.5
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T259316-100mg |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 100mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T259316-500mg |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 500mg |
$ 795.00 | 2022-06-02 | ||
| TRC | T259316-1g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 1g |
$ 1200.00 | 2022-06-02 | ||
| Life Chemicals | F2147-5360-0.25g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 95%+ | 0.25g |
$765.0 | 2023-09-06 | |
| Life Chemicals | F2147-5360-0.5g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 95%+ | 0.5g |
$806.0 | 2023-09-06 | |
| Life Chemicals | F2147-5360-1g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 95%+ | 1g |
$849.0 | 2023-09-06 | |
| Life Chemicals | F2147-5360-2.5g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 95%+ | 2.5g |
$1698.0 | 2023-09-06 | |
| Life Chemicals | F2147-5360-5g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 95%+ | 5g |
$2547.0 | 2023-09-06 | |
| Life Chemicals | F2147-5360-10g |
5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
1160720-52-4 | 95%+ | 10g |
$3566.0 | 2023-09-06 |
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid
5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid: A Comprehensive Overview
The compound 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid (CAS No. 11607-20-52-4) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of the trifluoroethyl group introduces a significant degree of electron-withdrawing character, which enhances the compound's reactivity and functionalization potential.
Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials, particularly in the realm of organic electronics. The thiophene ring serves as a conjugated system, facilitating electron delocalization and improving the molecule's ability to participate in redox reactions. This property makes 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The carboxylic acid group present at the 3-position of the thiophene ring adds another layer of functionality to this compound. This group can undergo various chemical transformations, such as esterification and amidation, enabling the synthesis of derivatives with tailored properties. For instance, researchers have explored the use of this compound as a building block for constructing bioactive molecules and drug delivery systems.
In terms of synthesis, 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid can be prepared through a variety of routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized in recent years to improve yield and purity. The use of fluorinated substituents has also been shown to enhance the stability and solubility of the resulting compounds, making them more suitable for practical applications.
From an environmental perspective, the synthesis and application of this compound are considered sustainable due to its relatively low toxicity and biodegradability. This aligns with current trends in green chemistry, where researchers strive to develop eco-friendly materials without compromising performance.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid. Density functional theory (DFT) calculations have revealed that the molecule exhibits a high degree of conjugation and strong electron-withdrawing effects due to the trifluoroethyl group. These findings have been instrumental in guiding experimental work and optimizing synthetic strategies.
In conclusion, 5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid is a versatile compound with immense potential in both academic research and industrial applications. Its unique combination of electronic properties and functional groups makes it a valuable tool for advancing materials science and organic electronics.
1160720-52-4 (5-(2,2,2-Trifluoroethyl)thiophene-3-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)